molecular formula C9H18O2 B078169 (2S,4S)-2,4-Dimethylhexanoic acid methyl ester CAS No. 14251-45-7

(2S,4S)-2,4-Dimethylhexanoic acid methyl ester

Cat. No. B078169
CAS RN: 14251-45-7
M. Wt: 158.24 g/mol
InChI Key: HPQMADMQZLWGED-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-2,4-Dimethylhexanoic acid methyl ester, also known as DMHM, is a chiral molecule that has gained significant attention in the field of organic chemistry due to its diverse applications. DMHM is a colorless liquid that has a boiling point of 167-169°C and a molecular weight of 186.29 g/mol.

Mechanism of Action

(2S,4S)-2,4-Dimethylhexanoic acid methyl ester acts as a chiral auxiliary in organic synthesis, which enables the formation of chiral compounds with high enantioselectivity. (2S,4S)-2,4-Dimethylhexanoic acid methyl ester can form diastereomeric complexes with various reagents, which can be easily separated and purified. The chiral auxiliary is then removed, and the resulting product is a chiral compound with high enantiomeric purity.
Biochemical and Physiological Effects:
(2S,4S)-2,4-Dimethylhexanoic acid methyl ester has no known biochemical or physiological effects on humans or animals. However, it is important to handle (2S,4S)-2,4-Dimethylhexanoic acid methyl ester with care as it is a flammable liquid and can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

(2S,4S)-2,4-Dimethylhexanoic acid methyl ester has several advantages in organic synthesis, including high enantioselectivity, ease of separation, and compatibility with a wide range of reagents. However, (2S,4S)-2,4-Dimethylhexanoic acid methyl ester has some limitations, including the requirement for an additional step to remove the chiral auxiliary, which can increase the overall synthesis time and cost.

Future Directions

(2S,4S)-2,4-Dimethylhexanoic acid methyl ester has the potential for further development in the field of organic synthesis. One possible direction is to explore the use of (2S,4S)-2,4-Dimethylhexanoic acid methyl ester in the synthesis of chiral amino acids, which are important building blocks for the preparation of peptides and proteins. Another direction is to investigate the use of (2S,4S)-2,4-Dimethylhexanoic acid methyl ester in the synthesis of chiral phosphine ligands, which are widely used in asymmetric catalysis. Furthermore, the development of new synthetic methods for (2S,4S)-2,4-Dimethylhexanoic acid methyl ester could lead to the discovery of new chiral compounds with unique biological activities.

Scientific Research Applications

(2S,4S)-2,4-Dimethylhexanoic acid methyl ester has been extensively used in organic synthesis as a chiral building block for the preparation of various biologically active compounds. (2S,4S)-2,4-Dimethylhexanoic acid methyl ester can be used as a starting material for the synthesis of β-lactams, which exhibit antibacterial, antifungal, and antiviral activities. (2S,4S)-2,4-Dimethylhexanoic acid methyl ester can also be used for the synthesis of chiral oxazolidinones, which are potent antibacterial agents. Moreover, (2S,4S)-2,4-Dimethylhexanoic acid methyl ester is an important intermediate for the synthesis of chiral alcohols, amines, and acids, which are widely used in the pharmaceutical industry.

properties

CAS RN

14251-45-7

Product Name

(2S,4S)-2,4-Dimethylhexanoic acid methyl ester

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

methyl (2S,4S)-2,4-dimethylhexanoate

InChI

InChI=1S/C9H18O2/c1-5-7(2)6-8(3)9(10)11-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1

InChI Key

HPQMADMQZLWGED-YUMQZZPRSA-N

Isomeric SMILES

CC[C@H](C)C[C@H](C)C(=O)OC

SMILES

CCC(C)CC(C)C(=O)OC

Canonical SMILES

CCC(C)CC(C)C(=O)OC

synonyms

(2S,4S)-2,4-Dimethylhexanoic acid methyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product of part (i) above (385 mg) in methanol (10 ml) was treated dropwise with thionyl chloride 0.4 ml, 5.5 mmol) at 0° C. and then the solution was stood at room temperature overnight. The excess methanol was removed by distillation at atmospheric pressure, and the residue was distilled to give the title compound (216 mg), [α]19 +33° (liquid, 1=0.1 dm, d22 =0.871), lit1 [α]23 +D D 32.2° (liquid 1=0.2 dm), υmax (CHBr3) 1725 cm-1 (ester), δ(CDCl3) 3.67 (s, 3H, CO2CH3), 2.57 (m, 1H, CH2CHCH2), 1.33 and 1.13 (m, 1H each, CH2CH3), 1.16 (d, J7 Hz, 3H, C--2H3), 0.89 (d, J7 Hz, 3H, C--4CH3), 0.87 (t, J7 Hz, 3H, CH2CH3) lit2 (NMR spectrum).
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0.4 mL
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10 mL
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Reaction Step One

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